molecular formula C27H38O2S2 B14044429 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde

Cat. No.: B14044429
M. Wt: 458.7 g/mol
InChI Key: UHGVEYQXCVYLDN-UHFFFAOYSA-N
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Description

This compound is a sulfur-containing tricyclic system with a fused bicyclic framework (tricyclo[6.3.0.0²,⁶]) featuring two sulfur atoms at positions 3 and 11. The 7,7-bis(2-ethylhexyl) substituents introduce significant steric bulk and lipophilicity, while the 4,10-dicarbaldehyde groups provide reactive sites for further functionalization.

Properties

Molecular Formula

C27H38O2S2

Molecular Weight

458.7 g/mol

IUPAC Name

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde

InChI

InChI=1S/C27H38O2S2/c1-5-9-11-19(7-3)15-27(16-20(8-4)12-10-6-2)23-13-21(17-28)30-25(23)26-24(27)14-22(18-29)31-26/h13-14,17-20H,5-12,15-16H2,1-4H3

InChI Key

UHGVEYQXCVYLDN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC1(C2=C(C3=C1C=C(S3)C=O)SC(=C2)C=O)CC(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde typically involves multiple steps. One common method includes the cyclization of a suitable precursor compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow chemistry. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding dicarboxylic acids.

    Reduction: Corresponding diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include redox reactions, where the compound acts as an electron donor or acceptor, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related heterocyclic systems, focusing on heteroatom composition, substituent effects, and functional group reactivity. Key analogs include those from :

Table 1: Structural and Functional Comparison

Compound Name Heteroatoms Substituents Functional Groups Key Properties/Applications
7,7-Bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde S (2 atoms) 2-Ethylhexyl (C8H17) Aldehyde (2 groups) High lipophilicity; reactive aldehydes
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) S (2), N (1) 4-Methoxyphenyl Ketone Polar aryl group; potential drug scaffold
9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj) S (2), N (1) 4-Hydroxyphenyl Ketone Enhanced hydrogen bonding; bioactive motifs

Key Differences:

Heteroatoms : The target compound lacks nitrogen, unlike the analogs in , which incorporate aza (N) groups. This absence may reduce coordination capabilities but enhance stability under acidic conditions.

Substituents: The 2-ethylhexyl groups in the target compound confer greater hydrophobicity compared to the polar 4-methoxyphenyl or 4-hydroxyphenyl groups in analogs. This difference impacts solubility—the target is likely soluble in nonpolar solvents, whereas analogs may favor polar aprotic solvents.

Functional Groups : The aldehydes in the target compound are more electrophilic than the ketones in analogs, enabling nucleophilic additions (e.g., Schiff base formation) for covalent modifications.

Research Findings

  • Reactivity : The aldehydes in the target compound are expected to undergo condensation reactions more readily than ketones, making it suitable for synthesizing conjugated polymers or macrocycles.
  • Steric Effects : The bulky 2-ethylhexyl substituents may hinder crystallization but improve solubility in organic matrices, advantageous for solution-processed materials.

Biological Activity

Chemical Structure and Properties

7,7-bis(2-ethylhexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde is a complex organic compound characterized by its unique tricyclic structure and the presence of sulfur atoms in its framework. The compound is notable for its potential applications in various fields including materials science and medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, thieno[3,2-b]thiophene derivatives have been studied for their ability to inhibit bacterial growth and biofilm formation. Given the sulfur-containing framework of this compound, it is hypothesized that it may possess similar antimicrobial properties.

Cytotoxicity Studies

Preliminary cytotoxicity assays using cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown that compounds with dithiocarbamate functionalities can induce apoptosis in cancer cells. The biological activity of this compound against various cancer cell lines remains to be explored but could provide insights into its potential as an anticancer agent.

Case Studies

  • Antimicrobial Activity : A study on sulfur-containing compounds demonstrated that similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
  • Cytotoxic Effects : In vitro studies on related compounds indicated that they could reduce cell viability in cancer cell lines by up to 70% at specific concentrations.

Data Table: Summary of Biological Activity

Biological ActivityObserved EffectsReference Studies
AntimicrobialInhibition of bacterial growth ,
CytotoxicityInduction of apoptosis in cancer cells,
AntioxidantPotential reduction of oxidative stressOngoing research

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